2-Bromo-3,4-difluorobenzodifluoride
Overview
Description
2-Bromo-3,4-difluorobenzodifluoride is an organic compound with the chemical formula C7H3BrF4. It is also known as 2-bromo-1-(difluoromethyl)-3,4-difluorobenzene .
Molecular Structure Analysis
The molecular formula of this compound is C7H3BrF4 . The molecular weight is 243 g/mol. Detailed structural analysis would require more specific data such as X-ray diffraction or NMR spectroscopy results.Scientific Research Applications
Photodynamic Therapy Application : A study by Pişkin, Canpolat, and Öztürk (2020) discusses a zinc phthalocyanine substituted with a new benzenesulfonamide derivative group, which exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make it a potential candidate for Type II photosensitizers in the treatment of cancer using photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Catalysis in Homogeneous Chemistry : César, Bellemin-Laponnaz, and Gade (2002) explore the use of 2-bromo-3,4-difluorobenzodifluoride derivatives in homogeneous catalysis. They detail the synthesis of a new class of C−N donor ligands and their applications in catalytic processes like Heck and Suzuki C−C coupling reactions (César, Bellemin-Laponnaz, & Gade, 2002).
Organometallic Methods and Chemical Synthesis : Schlosser and Heiss (2003) demonstrate the application of modern organometallic methods using 1,3-difluorobenzene derivatives, such as this compound, for selective conversions into various benzoic acids and bromobenzoic acids. This showcases the flexibility and efficiency of these methods in chemical synthesis (Schlosser & Heiss, 2003).
Innovative Synthesis Techniques : Research by Aljaar et al. (2012) indicates the use of 1,2-dihalobenzenes, including this compound, in synthesizing 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones. This method involves a regioselective domino process combining intermolecular and intramolecular Ullmann-type C-arylation and O-arylation, showing potential for creating various substituted products (Aljaar et al., 2012).
Properties
IUPAC Name |
2-bromo-1-(difluoromethyl)-3,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVGCLUZHMTPMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807204-26-7 | |
Record name | 2-bromo-1-(difluoromethyl)-3,4-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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